molecular formula C12H18N2O4 B15196130 5-(2,3-Epoxypropyl)-5-(1-methylbutyl)barbituric acid CAS No. 65685-89-4

5-(2,3-Epoxypropyl)-5-(1-methylbutyl)barbituric acid

Cat. No.: B15196130
CAS No.: 65685-89-4
M. Wt: 254.28 g/mol
InChI Key: JPKCIZCOIMRVEB-UHFFFAOYSA-N
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Description

5-(2,3-Epoxypropyl)-5-(1-methylbutyl)barbituric acid is a synthetic organic compound belonging to the barbiturate class. Barbiturates are known for their central nervous system depressant properties and have been used in medicine as sedatives, anesthetics, and anticonvulsants. This particular compound features an epoxypropyl group and a methylbutyl group attached to the barbituric acid core, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Epoxypropyl)-5-(1-methylbutyl)barbituric acid typically involves the following steps:

    Formation of the Barbituric Acid Core: This can be achieved by the condensation of urea with malonic acid derivatives under acidic or basic conditions.

    Introduction of the Epoxypropyl Group: The epoxypropyl group can be introduced via an epoxidation reaction, where an allyl group is oxidized using peracids like m-chloroperbenzoic acid (mCPBA).

    Attachment of the Methylbutyl Group: This can be done through alkylation reactions, where the barbituric acid core is treated with an appropriate alkyl halide in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The epoxy group can undergo oxidation to form diols or other oxidized products.

    Reduction: Reduction of the epoxy group can lead to the formation of alcohols.

    Substitution: The barbituric acid core can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (mCPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for reducing epoxy groups.

    Substitution: Alkyl halides and bases like sodium hydride (NaH) for alkylation reactions.

Major Products

    Diols: From oxidation of the epoxy group.

    Alcohols: From reduction of the epoxy group.

    Alkylated Barbiturates: From substitution reactions.

Scientific Research Applications

Chemistry

    Synthesis of Novel Compounds: Used as a building block for synthesizing new barbiturate derivatives with potential pharmacological activities.

Biology

    Enzyme Inhibition Studies: Investigated for its potential to inhibit certain enzymes due to its unique structure.

Medicine

    Sedative and Anesthetic Research: Studied for its potential use as a sedative or anesthetic agent.

Industry

    Chemical Intermediates: Used in the production of other complex organic molecules.

Mechanism of Action

The mechanism of action of 5-(2,3-Epoxypropyl)-5-(1-methylbutyl)barbituric acid likely involves interaction with the central nervous system. Barbiturates typically act by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, leading to sedative and anesthetic effects. The epoxypropyl and methylbutyl groups may influence the compound’s binding affinity and specificity for GABA receptors or other molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Phenobarbital: A well-known barbiturate with sedative and anticonvulsant properties.

    Thiopental: A barbiturate used as an anesthetic agent.

    Secobarbital: Another barbiturate used for its sedative effects.

Uniqueness

5-(2,3-Epoxypropyl)-5-(1-methylbutyl)barbituric acid is unique due to the presence of the epoxypropyl group, which may impart different chemical reactivity and biological activity compared to other barbiturates. The methylbutyl group also adds to its distinctiveness by potentially altering its pharmacokinetic properties.

Properties

CAS No.

65685-89-4

Molecular Formula

C12H18N2O4

Molecular Weight

254.28 g/mol

IUPAC Name

5-(oxiran-2-ylmethyl)-5-pentan-2-yl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C12H18N2O4/c1-3-4-7(2)12(5-8-6-18-8)9(15)13-11(17)14-10(12)16/h7-8H,3-6H2,1-2H3,(H2,13,14,15,16,17)

InChI Key

JPKCIZCOIMRVEB-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1(C(=O)NC(=O)NC1=O)CC2CO2

Origin of Product

United States

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